molecular formula C21H36O2 B1239288 Methyl icosa-11,14,17-trienoate CAS No. 55682-88-7

Methyl icosa-11,14,17-trienoate

Cat. No. B1239288
CAS RN: 55682-88-7
M. Wt: 320.5 g/mol
InChI Key: XQAVRBUXEPJVRC-JSIPCRQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methyl icosa-11,14,17-trienoate-like compounds involves complex organic reactions, highlighting the intricate steps needed to produce polyunsaturated fatty acid esters. Sprecher (1968) details the total synthesis of related methyl esters, providing a foundational understanding of the chemical synthesis processes applicable to methyl icosa-11,14,17-trienoate (Sprecher, 1968).

Molecular Structure Analysis

Investigations into compounds with structural similarities offer insights into the molecular structure of methyl icosa-11,14,17-trienoate. The detailed NMR and X-ray crystallography analyses of related substances provide valuable data on bond configurations and molecular geometries which are crucial for understanding the structural characteristics of methyl icosa-11,14,17-trienoate and its isomers (Glister et al., 2005).

Scientific Research Applications

Synthesis and Metabolism

Methyl icosa-11,14,17-trienoate, a derivative of polyunsaturated fatty acids, has been synthesized and studied for its metabolism. In a study by Flock and Skattebol (2000), starting from n - 3 polyunsaturated fatty acids like icosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the synthesis of methyl icosa-11,14,17-trienoate was accomplished. This research contributes to understanding the metabolic pathways and potential applications of these fatty acids derivatives in various fields including pharmacology and nutrition (Flock & Skattebol, 2000).

Environmental Impact

The environmental impact of compounds related to methyl icosa-11,14,17-trienoate has been a subject of research. For example, studies on triclosan, a compound with structural similarities, have shown its widespread presence in aquatic environments and potential toxic effects on marine organisms. This research is crucial in understanding the environmental footprint of such compounds and guiding regulations for their safe use (Cortez et al., 2012).

Biodegradation and Toxicity

The biodegradation of triclosan and the formation of methyl-triclosan in activated sludge under aerobic conditions have been studied, providing insights into the environmental fate and potential toxicity of these compounds. Understanding their breakdown processes is vital for assessing their long-term environmental impacts (Chen et al., 2011).

Pharmacological Applications

The potential pharmacological applications of methyl icosa-11,14,17-trienoate and related compounds are being explored. For instance, polyunsaturated trifluoromethyl ketones derived from EPA and DHA have been synthesized as potential inhibitors of cytosolic phospholipase A2. Such research could lead to new therapeutic agents for various diseases (Holmeide & Skattebol, 2000).

properties

IUPAC Name

methyl (11E,14E,17E)-icosa-11,14,17-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAVRBUXEPJVRC-JSIPCRQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl icosa-11,14,17-trienoate

CAS RN

55682-88-7, 207615-39-2
Record name Methyl 11,14,17-eicosatrienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl eicosatrienoate, (11E,14E,17E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207615392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL EICOSATRIENOATE, (11E,14E,17E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64353K1U22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl icosa-11,14,17-trienoate
Reactant of Route 2
Reactant of Route 2
Methyl icosa-11,14,17-trienoate
Reactant of Route 3
Reactant of Route 3
Methyl icosa-11,14,17-trienoate
Reactant of Route 4
Reactant of Route 4
Methyl icosa-11,14,17-trienoate
Reactant of Route 5
Reactant of Route 5
Methyl icosa-11,14,17-trienoate
Reactant of Route 6
Reactant of Route 6
Methyl icosa-11,14,17-trienoate

Citations

For This Compound
3
Citations
N Kooltheat, A Tedasen, K Yamasaki… - Journal of Evidence …, 2023 - journals.sagepub.com
Safe depigmenting agents are currently increasing in the cosmetic or pharmaceutical industry because various compounds have been found to have undesirable side effects. Therefore, …
Number of citations: 1 journals.sagepub.com
TM Syafiq Tuan Hassan, NS Ali… - Pertanika Journal of …, 2023 - pertanika2.upm.edu.my
Despite massive economic contributions to Malaysia, the oil palm industry faces devastating threats from basal stem rot (BSR) disease. An array of treatments was designed to evaluate …
Number of citations: 7 www.pertanika2.upm.edu.my
S Johnson, N Saikia, HB Mathur… - Centre for Science …, 2009 - indiaenvironmentportal.org.in
Fatty acids profile of Edible Oils and Fats in India Page 1 CSE/PML/PR-32/2009 Fatty acids profile of Edible Oils and Fats in India INVESTIGATORS Dr. Sapna Johnson Dr. Nirmali …
Number of citations: 90 www.indiaenvironmentportal.org.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.